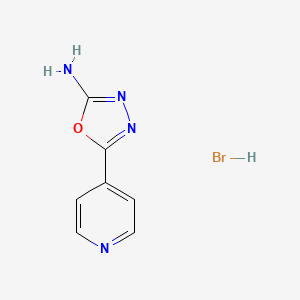
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, to form the corresponding hydrazide. The hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.
Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction. For example, 4-bromopyridine can be reacted with the oxadiazole derivative in the presence of a base, such as potassium carbonate, to form the desired product.
Formation of the hydrobromide salt: The final step involves the addition of hydrobromic acid to the amine to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide or sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole or pyridine rings.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
科学研究应用
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
作用机制
The mechanism of action of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer.
相似化合物的比较
Similar Compounds
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-(Pyridin-4-yl)-1,2,4-triazole-3-amine: Contains a triazole ring instead of an oxadiazole ring.
4-(Pyridin-4-yl)-1,2,3-triazole-5-amine: Contains a triazole ring with a different substitution pattern.
Uniqueness
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide is unique due to the presence of both pyridine and oxadiazole rings, which confer specific electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O.BrH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENIRDSPSBYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
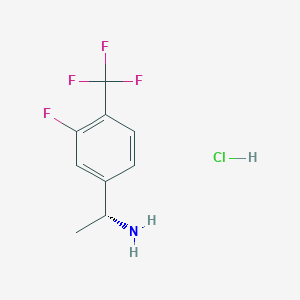
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)
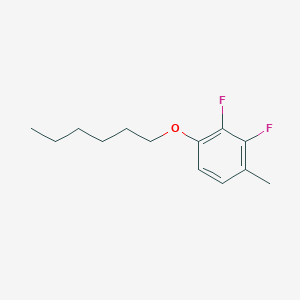
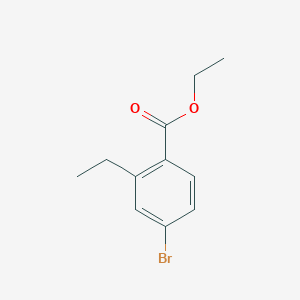
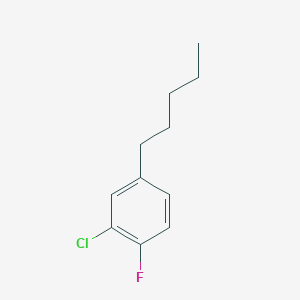
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
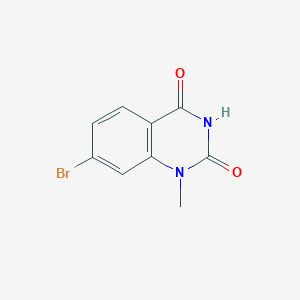
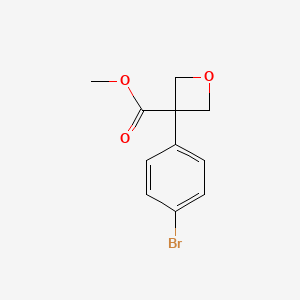
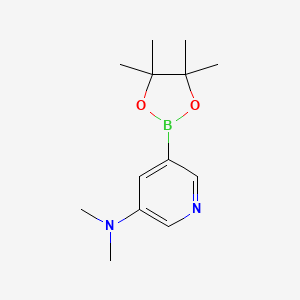
![2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B6336091.png)
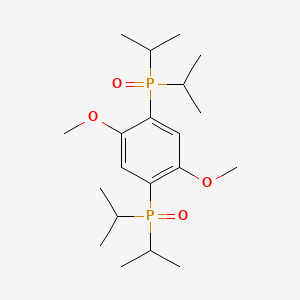
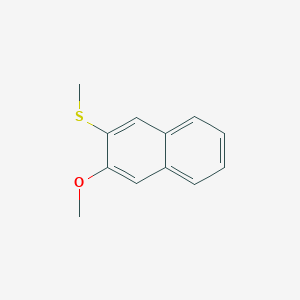
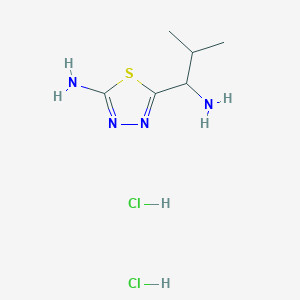
![Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6336123.png)
